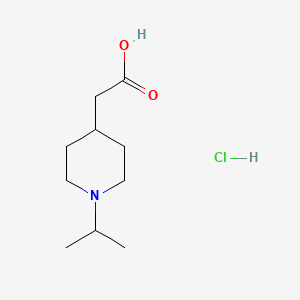

2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride

Description

Properties

IUPAC Name |

2-(1-propan-2-ylpiperidin-4-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19NO2.ClH/c1-8(2)11-5-3-9(4-6-11)7-10(12)13;/h8-9H,3-7H2,1-2H3,(H,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEIVXZXIMGRZMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCC(CC1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

609805-55-2 | |

| Record name | 2-[1-(propan-2-yl)piperidin-4-yl]acetic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound this compound features a piperidine ring, which is known for its diverse pharmacological properties. The isopropyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.

Research indicates that compounds similar to this compound may act through various mechanisms:

- Histone Deacetylase Inhibition : Compounds with similar structures have been shown to inhibit histone deacetylases (HDACs), leading to increased histone acetylation and subsequent gene expression changes that can induce apoptosis in cancer cells .

- Receptor Modulation : The compound may interact with various receptors, including the ghrelin receptor (GhrR), where partial agonistic activity has been observed, influencing metabolic processes .

Pharmacological Studies

A range of studies has examined the pharmacological effects of related compounds. Here are some key findings:

- Cytotoxicity : Compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines, including MDA-MB-231 and K562 cells, with IC50 values indicating significant potency .

- Apoptosis Induction : In vitro studies have shown that these compounds can induce apoptosis through both transcription-dependent and independent mechanisms, enhancing their potential as anticancer agents .

Case Studies

Several case studies highlight the biological activity of compounds similar to this compound:

- Study on Cancer Cell Lines : A study investigated the effects of a related compound on MDA-MB-231 breast cancer cells, demonstrating a significant reduction in cell viability and induction of apoptosis at concentrations as low as 0.86 µM .

- Ghrelin Receptor Activity : Another study explored the interaction of related compounds with the ghrelin receptor, revealing partial agonistic activity that could influence appetite regulation and energy metabolism .

Data Tables

The following table summarizes key findings from pharmacological studies on compounds related to this compound:

| Compound Name | Target | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A (similar structure) | MDA-MB-231 Cells | 0.86 | Induces apoptosis |

| Compound B | K562 Cells | 0.78 | Inhibits cell proliferation |

| Compound C | Ghrelin Receptor | 0.7 | Partial agonist |

Scientific Research Applications

Pharmacological Research

The compound has been explored for its role in modulating signal transduction pathways, particularly those involving tyrosine and serine/threonine kinases. It has shown promise in the treatment of conditions such as cancer and inflammatory diseases by inhibiting specific kinases like Met kinase, which is implicated in tumor growth and metastasis .

Cancer Treatment

Research indicates that 2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride can serve as a Met kinase inhibitor, making it a candidate for treating various cancers, including solid tumors. Its application may enhance the effectiveness of existing chemotherapies by providing additive or synergistic effects .

Neurological Disorders

The compound's pharmacological profile suggests potential applications in treating neurodegenerative diseases. Its ability to modulate cellular processes may help mitigate inflammation and neuronal damage associated with conditions like Alzheimer's disease .

Biochemical Assays

In biochemical studies, this compound has been utilized as a probe to investigate enzyme mechanisms and interactions within cellular pathways. Its role in studying histone deacetylases (HDACs) and G9a enzymes highlights its utility in epigenetic research .

Case Studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional properties of 2-(1-isopropylpiperidin-4-yl)acetic acid hydrochloride with analogous piperidine derivatives:

Structural and Functional Insights

Substituent Effects on Bioactivity: Aryl Groups (e.g., 9a, 9b): The 4-acetylphenyl (9a) and 4-cyanophenyl (9b) substituents enhance interactions with hydrophobic enzyme pockets, as seen in sEH inhibition studies . These groups improve binding affinity compared to the isopropyl group in the target compound.

Safety and Stability :

- The hydrochloride salt form in the target compound and improves stability but introduces acute toxicity risks . In contrast, neutral derivatives like 9a–9d lack such hazards but may exhibit lower bioavailability.

Research Findings

- sEH Inhibition : Compounds 9a–9d and their analogs (e.g., 10d, 10e in ) demonstrate potent sEH inhibition, a therapeutic target for inflammation and cardiovascular diseases. The isopropyl derivative lacks reported data in this context.

- Metabolic Stability: Cyanophenyl (9b) and cyclopropyl (HR437636) substituents enhance resistance to cytochrome P450 metabolism, a critical factor in drug development .

Preparation Methods

Detailed Preparation Procedure

A representative synthetic method is as follows:

| Step | Reagents and Conditions | Description |

|---|---|---|

| 1 | 4-Piperidone + Isopropyl bromide + K2CO3 (potassium carbonate) | Alkylation of the piperidine nitrogen under reflux in an appropriate solvent (e.g., acetonitrile) for 16 hours to yield 1-isopropyl-4-piperidone intermediate. |

| 2 | Hydrolysis or oxidation | Conversion of the ketone intermediate to the acetic acid derivative through hydrolysis or oxidation steps. |

| 3 | Treatment with HCl | Formation of the hydrochloride salt by adding hydrochloric acid, typically in a solvent like ethanol or ether, followed by crystallization. |

This method is supported by industrial adaptations involving continuous flow reactors to improve yield and purity, as well as to enable scalability.

Industrial Production Considerations

Industrial scale synthesis often employs:

- Continuous flow processes to maintain precise control over reaction parameters.

- Use of catalysts and optimized temperature and solvent systems to maximize yield.

- Purification techniques such as crystallization, solvent extraction, and chromatographic methods (HPLC, MS) to ensure product purity.

Chemical Reaction Analysis Relevant to Preparation

| Reaction Type | Reagents | Purpose in Synthesis | Typical Products |

|---|---|---|---|

| Alkylation | Isopropyl bromide/iodide, K2CO3 | Introduce isopropyl group on piperidine nitrogen | N-isopropylpiperidine intermediates |

| Hydrolysis/Oxidation | Acid/base hydrolysis, KMnO4, CrO3 | Convert ketone or ester to acetic acid | 2-(1-Isopropylpiperidin-4-yl)acetic acid |

| Salt Formation | HCl in ethanol or ether | Formation of hydrochloride salt for stability | 2-(1-Isopropylpiperidin-4-yl)acetic acid hydrochloride |

These reactions are well-documented and form the backbone of the synthetic route.

Research Findings and Optimization

- Yield Optimization: Using potassium carbonate as the base and acetonitrile as solvent under reflux conditions for 16 hours leads to high conversion rates of the alkylation step.

- Purity Control: Post-reaction filtration and crystallization of the hydrochloride salt improve purity, with HPLC and MS used for quality control.

- Scalability: Continuous flow reactors allow for better heat and mass transfer, reducing side reactions and improving batch-to-batch consistency.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Alkylation of 4-piperidone | Isopropyl bromide, K2CO3, reflux in acetonitrile, 16 h | 60-80 | Base-mediated N-alkylation |

| Hydrolysis/oxidation | Acidic/basic hydrolysis or KMnO4 oxidation | 70-85 | Conversion to acetic acid moiety |

| Hydrochloride salt formation | HCl in ethanol or ether, crystallization | >90 | Enhances stability and solubility |

Q & A

Basic: What are the validated synthetic routes for 2-(1-isopropylpiperidin-4-yl)acetic acid hydrochloride, and how are intermediates characterized?

Methodological Answer:

The compound can be synthesized via alkylation of 1-isopropylpiperidin-4-amine with haloacetic acid derivatives, followed by HCl salt formation. Key intermediates (e.g., 1-isopropylpiperidin-4-amine) are typically characterized using 1H/13C NMR (to confirm piperidine ring substitution patterns) and high-resolution mass spectrometry (HRMS) for molecular ion verification . For final product validation, HPLC purity assays (>98%) and elemental analysis (C, H, N) are essential. Example protocol:

- Reaction Optimization : Use anhydrous conditions (e.g., DCM as solvent) to minimize hydrolysis of the acetic acid moiety.

- Purification : Column chromatography (silica gel, eluent: MeOH/DCM gradient) followed by recrystallization from ethanol/water .

Basic: How to resolve spectral data contradictions (e.g., NMR shifts vs. computational predictions) for this compound?

Methodological Answer :

Discrepancies between experimental NMR shifts (e.g., downfield shifts in piperidine protons) and computational models (e.g., DFT-based predictions) often arise from solvent effects or protonation states. To address this:

- Solvent Correction : Compare experimental data (in D2O or CDCl3) with computed shifts adjusted for solvent dielectric constants using software like Gaussian or ACD/Labs .

- Protonation State : The hydrochloride salt introduces a charged piperidine nitrogen, altering electronic environments. Use pH-adjusted NMR (e.g., in D2O at pH 2–3) to mimic the salt form .

Advanced: How to design assays for evaluating the compound’s interaction with biological targets (e.g., GPCRs or ion channels)?

Methodological Answer :

For target engagement studies:

- Receptor Binding Assays : Use radioligand displacement (e.g., [3H]-ligand for muscarinic receptors) with membranes from transfected HEK293 cells. Include Scatchard analysis to determine Ki values.

- Functional Assays : Measure cAMP accumulation (for GPCRs) or patch-clamp electrophysiology (for ion channels). Example workflow:

- Dose-Response Curves : Test concentrations from 1 nM–100 µM.

- Negative Controls : Use atropine (for mAChR antagonism) or vehicle (DMSO <0.1%).

- Data Normalization : Express activity as % of maximal response relative to reference agonists/antagonists .

Advanced: How to address discrepancies in purity assessments between HPLC and elemental analysis?

Methodological Answer :

Conflicts may arise due to hygroscopicity (affecting elemental analysis) or co-eluting impurities (HPLC). Mitigation strategies:

- Hygroscopicity Control : Dry the compound under vacuum (40°C, 24 hr) before elemental analysis.

- HPLC Method Optimization : Use a charged aerosol detector (CAD) or LC-MS to detect non-UV-active impurities. Example parameters:

- Column: C18 (3.5 µm, 150 × 4.6 mm).

- Mobile Phase: 0.1% TFA in H2O/ACN gradient.

- Flow Rate: 1.0 mL/min .

Advanced: What computational strategies predict the compound’s pharmacokinetic properties (e.g., logP, BBB permeability)?

Methodological Answer :

Use QSAR models and molecular dynamics (MD) simulations :

- logP Prediction : Employ fragment-based methods (e.g., XLogP3) or DFT-calculated solvent-accessible surface areas.

- BBB Permeability : Apply the Lipinski Rule of 5 and PAMPA-BBB assay correlations. Example workflow:

Basic: What safety protocols are critical when handling this compound in vitro?

Methodological Answer :

Refer to GHS-compliant SDS guidelines:

- PPE : Lab coat, nitrile gloves, and safety goggles.

- Ventilation : Use fume hoods for weighing and dissolution.

- Spill Management : Neutralize with sodium bicarbonate, then absorb with vermiculite .

Advanced: How to validate the compound’s stability under varying storage conditions?

Methodological Answer :

Conduct forced degradation studies :

- Thermal Stress : 40°C/75% RH for 4 weeks (ICH Q1A guidelines).

- Photolytic Stress : Expose to UV light (320–400 nm) for 48 hr.

- Analytical Monitoring : Track degradation via HPLC-UV (210 nm) and LC-MS/MS for degradant identification .

Advanced: How to integrate this compound into a theoretical framework for structure-activity relationship (SAR) studies?

Methodological Answer :

Link to piperidine-based pharmacophore models :

Core Modification : Compare with analogs (e.g., 4-phenylpiperidine derivatives) to assess steric/electronic effects.

Free-Wilson Analysis : Quantify contributions of the isopropyl and acetic acid groups to target affinity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.